molecular formula C16H16F3N3O2 B2401595 N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE CAS No. 1428355-79-6

N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE

Cat. No.: B2401595
CAS No.: 1428355-79-6
M. Wt: 339.318
InChI Key: WTJLRKWZDZLXPR-UHFFFAOYSA-N
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Description

N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a probe to study various biochemical pathways. Its potential interactions with biological macromolecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of Tetrahydro-2H-pyran-4-yl Group: This step involves the nucleophilic substitution reaction where the tetrahydro-2H-pyran-4-yl group is introduced to the quinoxaline core.

    Addition of 2,2,2-Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: A simpler analog without the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups.

    N-(2,2,2-Trifluoroethyl)quinoxaline-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group.

    N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide: Lacks the trifluoroethyl group.

Uniqueness

The uniqueness of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE lies in its combination of the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)10-22(11-5-7-24-8-6-11)15(23)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,9,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJLRKWZDZLXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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